molecular formula C16H21BO4 B594589 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid CAS No. 1218790-98-7

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid

Cat. No. B594589
M. Wt: 288.15
InChI Key: YZWDIFNCAKRQCL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in acid-base reactions, and the phenyl group could undergo electrophilic aromatic substitution. The dioxaborolane group could potentially be involved in boron-related chemistry .

Scientific Research Applications

  • Organic Synthesis

    • Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used as intermediates in organic synthesis . They are particularly useful in the Suzuki-Miyaura coupling reaction .
    • Methods : These compounds can be synthesized through nucleophilic and amidation reactions . The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross coupling reaction, which is used to couple boronic acids with organic halides .
    • Results : The resulting compounds have a wide range of applications in pharmacy and biology .
  • Pharmaceutical Research

    • Application : Boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
    • Methods : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
    • Results : This method has been used to deliver anti-cancer drugs, insulin, and genes .
  • Material Science

    • Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are used in the synthesis of novel copolymers .
    • Methods : These compounds are employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Results : The resulting copolymers have unique optical and electrochemical properties .
  • Borylation Reactions

    • Application : Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Methods : The borylation reaction involves the addition of a boron atom to an organic molecule. This is typically achieved using a transition metal catalyst .
    • Results : The resulting boronates are useful intermediates in organic synthesis .
  • Hydroboration Reactions

    • Application : Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Methods : Hydroboration involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .
    • Results : The resulting organoboranes are versatile intermediates in organic synthesis .
  • Coupling Reactions

    • Application : Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Methods : The coupling reaction involves the formation of a new carbon-carbon bond between two different organic molecules .
    • Results : The resulting aryl boronates are useful intermediates in the synthesis of complex organic molecules .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Application : Compounds like 1-Methylpyrazole-4-boronic acid pinacol ester are used for Suzuki-Miyaura cross-coupling reactions .
    • Methods : The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross coupling reaction, which is used to couple boronic acids with organic halides .
    • Results : The resulting compounds have a wide range of applications in pharmacy and biology .
  • Transesterification Reactions

    • Application : Compounds like 1-Methylpyrazole-4-boronic acid pinacol ester are used for transesterification reactions .
    • Methods : Transesterification is the process of exchanging the organic group R″ of an ester with the organic group R′ of an alcohol .
    • Results : These reactions are often used to produce biodiesel .
  • Synthesis of Novel Copolymers

    • Application : Compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used in the synthesis of novel copolymers .
    • Methods : These compounds are employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Results : The resulting copolymers have unique optical and electrochemical properties .

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO4/c1-14(2)15(3,4)21-17(20-14)12-7-5-11(6-8-12)16(9-10-16)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWDIFNCAKRQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681920
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid

CAS RN

1218790-98-7
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Y Qian, M Hamilton, A Sidduri, S Gabriel… - Journal of medicinal …, 2012 - ACS Publications
Lysophosphatidic acid is a class of bioactive phospholipid that mediates most of its biological effects through LPA receptors, of which six isoforms have been identified. The recent …
Number of citations: 64 pubs.acs.org

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